3-Methylbenzyl thiocyanate
Overview
Description
3-Methylbenzyl thiocyanate is a chemical compound that belongs to the class of organic compounds known as thiocyanates1. It is commonly used in various fields such as medical research, environmental research, and industrial research1. The linear formula of 3-Methylbenzyl thiocyanate is C9H9NS2.
Synthesis Analysis
Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond3. This method overcomes the disadvantage of other strategies involving introducing leaving groups in advance to synthesize benzyl thiocyanate compounds3.Molecular Structure Analysis
The molecular structure of 3-Methylbenzyl thiocyanate is represented by the linear formula C9H9NS2. The CAS Number is 3696-66-02. The molecular weight of the compound is 163.2432.
Chemical Reactions Analysis
Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules4. The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction4.
Physical And Chemical Properties Analysis
The linear formula of 3-Methylbenzyl thiocyanate is C9H9NS2. The CAS Number is 3696-66-02. The molecular weight of the compound is 163.2432.
Scientific Research Applications
Nucleophilic Substitution Reactions
The compound 4-methylbenzyl thiocyanate, closely related to 3-methylbenzyl thiocyanate, demonstrates intriguing chemical behavior in nucleophilic substitution reactions. It possesses three electrophilic sites: benzylic carbon, sulfur, and cyano carbon, which allow for diverse nucleophilic attacks. This complexity has been studied and rationalized using molecular orbital theory, highlighting the compound's potential in advanced chemical synthesis and reactions (Ōae et al., 1983).
Polymer Research
In the field of polymer research, derivatives of similar compounds have been synthesized, leading to novel optically active aromatic isocyanates. These derivatives demonstrate unique properties, such as high specific rotation and single-handed helical conformation, suggesting potential applications in the development of advanced polymers with specific optical properties (Maeda & Okamoto, 1998).
Anticancer and Antiproliferative Activity
Substituted derivatives of methylbenzyl thiocyanate have shown promising results in anticancer research. For instance, certain derivatives with formyl and thiocyanate substitutions exhibited increased activity against human tumor cell lines. This finding suggests the potential of these compounds in developing new anticancer treatments (Kumar et al., 2016).
Analytical Chemistry
In analytical chemistry, the characteristics of thiocyanate compounds, including those similar to 3-methylbenzyl thiocyanate, have been explored for various applications. For instance, a poly(vinyl chloride) membrane electrode based on a nickel complex demonstrated unique selectivity toward thiocyanate, indicating potential use in specific analytical methods (Ardakani et al., 2002).
Antioxidative Activities
Research into the antioxidative activities of certain compounds has identified that derivatives like pinoresinol and 3,4- bis(4-hydroxy-3-methoxybenzyl) tetrahydrofuran show strong antioxidative activities. These findings could guide the development of antioxidants in pharmaceutical or food industries (Jong & Chau, 1998).
Environmental Applications
The adsorptive removal of thiocyanate from industrial wastewaters using surfactant-modified agricultural 'waste' materials has been investigated. This research provides insights into cost-effective andenvironmentally friendly methods for treating industrial effluents, highlighting the potential of thiocyanate compounds in environmental remediation (Namasivayam & Sureshkumar, 2007).
Electrochemical Studies
Electrochemical studies on substituted benzyl thiocyanates, including variations such as methylbenzyl thiocyanate, revealed a change in the reductive cleavage mechanism depending on the substituent. This research provides valuable insights into the electrochemical behavior of these compounds, which could be useful in developing new electrochemical sensors or catalysts (Hamed et al., 2006).
Photochemical Transformations
The study of polyalkylbenzyl thiocyanates, similar to 3-methylbenzyl thiocyanate, has shown that they undergo photoisomerization under certain conditions. This property could be exploited in the development of photoresponsive materials, useful in various industrial applications (Suzuki et al., 1979).
Microbiological Applications
In microbiology, benzyl thiocyanate has been transformed by Streptomyces aureofaciens into dibenzyl disulphide, a compound with lesser stimulation of chlortetracycline production than benzyl thiocyanate. This biotransformation study opens up possibilities for using microbial processes in pharmaceutical production (Fuska et al., 1994).
Binding Studies in Neurochemistry
In neurochemistry, studies have explored the binding of certain antagonists in the presence of thiocyanate, providing insights into receptor-ligand interactions. This research could have implications in designing new drugs targeting neural receptors (Nielsen et al., 1995).
Safety And Hazards
3-Methylbenzyl thiocyanate is provided to early discovery researchers as part of a collection of rare and unique chemicals2. Sigma-Aldrich does not collect analytical data for this product2. The buyer assumes responsibility to confirm product identity and/or purity2.
Future Directions
Thiocyanates are common in natural products, synthetic drugs, and bioactive molecules4. Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities4. Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules4. The direct introduction method has broad application prospects4.
properties
IUPAC Name |
(3-methylphenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-11-7-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWUGKMTAEVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958345 | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzyl thiocyanate | |
CAS RN |
37141-50-7 | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37141-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzyl thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037141507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37141-50-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96974 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Methylphenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-methylbenzyl thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylbenzyl thiocyanate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGK68M7VN4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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